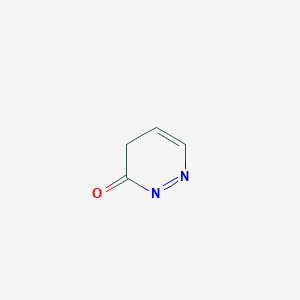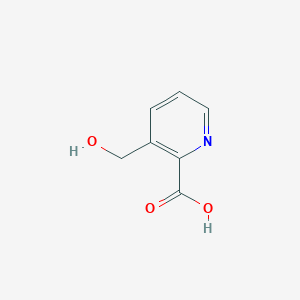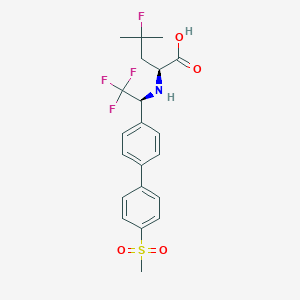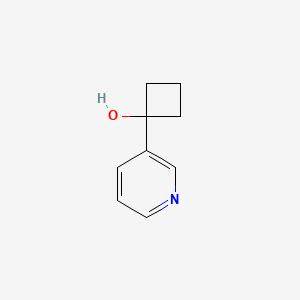![molecular formula C11H15FN2 B3162140 (3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 876271-07-7](/img/structure/B3162140.png)
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine
Descripción general
Descripción
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine, or 3F-Pyrrolidin-3-amine, is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound that has been developed to provide a range of advantages over other compounds in terms of its reactivity, solubility, and stability. It is used in a variety of biochemical and physiological experiments, and has a number of advantages and limitations that must be taken into account when using it in laboratory experiments.
Aplicaciones Científicas De Investigación
3F-Pyrrolidin-3-amine has a number of scientific research applications. It is used in a variety of biochemical and physiological experiments, such as the study of enzyme kinetics, the study of receptor binding, and the study of drug metabolism. It is also used in the synthesis of other compounds, such as amino acids and peptides. Additionally, it can be used as a reactant in organic synthesis, and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3F-Pyrrolidin-3-amine is not yet fully understood. However, it is thought to act as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. It is also thought to act as an allosteric modulator, meaning that it can bind to the allosteric site of the enzyme and alter its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F-Pyrrolidin-3-amine are not yet fully understood. However, it has been shown to have an inhibitory effect on a variety of enzymes, such as acetylcholinesterase and tyrosine hydroxylase. It has also been shown to have a stimulatory effect on certain receptors, such as the dopamine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3F-Pyrrolidin-3-amine is that it is relatively easy to synthesize and purify, and is relatively stable. Additionally, it is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, it has a number of limitations, such as the fact that it can be toxic and can interfere with other compounds in the reaction mixture. Additionally, it can be difficult to accurately measure its concentration in solution.
Direcciones Futuras
There are a number of potential future directions for the use of 3F-Pyrrolidin-3-amine. It could be used to study the effects of enzyme inhibitors on biochemical pathways, or to study the effects of allosteric modulators on receptor activity. Additionally, it could be used in the synthesis of peptides and other compounds, or as a reactant in organic synthesis. Finally, it could be used to study the effects of drug metabolism and the pharmacokinetics of drugs.
Propiedades
IUPAC Name |
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTSYMGOCOWONR-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(Tert-butyl)benzyl]-1-butanamine](/img/structure/B3162069.png)
![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)



![4-{[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]methyl}cyclohexanecarboxylic acid](/img/structure/B3162141.png)
